3-Fluoro-4-[(4-methylpiperazino)methyl]thiophenol
Description
3-Fluoro-4-[(4-methylpiperazino)methyl]thiophenol (CAS: 1016816-57-1) is a fluorinated aromatic thiol derivative featuring a 4-methylpiperazinylmethyl substituent at the para position relative to the thiophenol group. The compound’s structure combines a fluorine atom at the meta position, a methylpiperazine moiety, and a reactive thiol (-SH) group, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
3-fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2S/c1-14-4-6-15(7-5-14)9-10-2-3-11(16)8-12(10)13/h2-3,8,16H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWESFNATAXRJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(4-methylpiperazino)methyl]thiophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorothiophenol and 4-methylpiperazine.
Nucleophilic Substitution: The 3-fluorothiophenol undergoes nucleophilic substitution with 4-methylpiperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to optimize yield and purity.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance efficiency and scalability.
Purification: Employing advanced purification methods such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(4-methylpiperazino)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-[(4-methylpiperazino)methyl]thiophenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including conductive polymers and organic semiconductors.
Biological Studies: It is utilized in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(4-methylpiperazino)methyl]thiophenol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cellular metabolism.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Piperazine vs. Alkoxy Substituents: The methylpiperazine group in the target compound introduces basicity and hydrogen-bonding capacity, which may enhance interactions with biological targets compared to alkoxy-substituted derivatives (e.g., iso-propyloxy or pentyloxy). However, alkoxy groups improve hydrolytic stability, as seen in , where thiophenol derivatives resisted reaction under heating (100–140°C) .
- Ethylpiperazine vs.
Hypothetical Physicochemical Properties
Table 2: Estimated Physicochemical Parameters*
| Compound Name | Molecular Weight | logP (Predicted) | Water Solubility |
|---|---|---|---|
| This compound | ~255.34 | 1.8 | Moderate |
| 3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol | ~269.37 | 2.3 | Low |
| 3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol | ~242.33 | 3.5 | Very Low |
*Predictions based on substituent contributions using Lipinski’s rules.
Analysis:
- The methylpiperazine group in the target compound balances moderate lipophilicity and solubility, favorable for pharmacokinetics. In contrast, pentyloxy derivatives exhibit high logP values, which may hinder aqueous solubility but improve blood-brain barrier penetration .
Biological Activity
3-Fluoro-4-[(4-methylpiperazino)methyl]thiophenol is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, applications in medicine, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
Chemical Formula : C14H18F N1S
Molecular Weight : 251.36 g/mol
Functional Groups : The compound features a thiophenol group with a fluorine atom and a piperazine derivative, which significantly influences its biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Receptor Interaction : It can bind to receptors, potentially altering signal transduction pathways that affect cellular processes such as growth and differentiation.
Antioxidant Properties
Research indicates that thiophenol derivatives exhibit significant antioxidant activity, which is crucial for reducing oxidative stress linked to various diseases including cancer and cardiovascular disorders.
Anti-urolithiasis Potential
Studies suggest that this compound may prevent kidney stone formation by regulating the crystallization of calcium oxalate crystals. The proposed mechanisms include:
- Inhibition of Crystal Growth : It may inhibit the growth of calcium oxalate monohydrate (COM) crystals while promoting the formation of calcium oxalate dihydrate (COD), which is less harmful to renal cells.
Cytotoxicity Studies
In vitro studies have demonstrated varying levels of cytotoxicity associated with this compound. For example, higher concentrations have shown to induce damage in human renal tubular epithelial cells (HK-2) due to the formation of smaller crystal sizes during crystallization processes.
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antioxidant | Reduces oxidative stress by scavenging free radicals | |
| Anti-urolithiasis | Inhibits calcium oxalate crystal growth; reduces cytotoxicity | |
| Enzyme Interaction | Modulates enzyme activity affecting metabolic pathways |
Comparative Analysis with Similar Compounds
The structural similarities between this compound and other thiophenol derivatives reveal unique biological properties due to specific substitution patterns.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Fluorine and piperazine substitution | Enhanced antioxidant and anti-urolithiasis activity |
| 3-Chloro-4-thiophenol | Chlorine substitution | Different reactivity profile |
| 2-Methyl-3-thiophenol | Methyl substitution | Variability in enzyme interaction |
Case Studies
- Antioxidant Activity Study : A study investigated the efficacy of various thiophenol derivatives against oxidative stress markers. The results indicated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells.
- Anti-urolithiasis Assessment : In vitro assays demonstrated that the compound inhibited the aggregation of calcium oxalate crystals, suggesting its potential use in preventing kidney stones. The study highlighted a reduction in cytotoxicity towards renal cells when treated with this compound compared to untreated controls.
- Cytotoxicity Evaluation : Research on human renal tubular epithelial cells showed that lower concentrations of the compound had minimal cytotoxic effects, while higher concentrations led to significant cell damage due to enhanced crystallization processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
